molecular formula C12H12O2 B2401857 1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- CAS No. 13733-46-5

1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro-

Cat. No.: B2401857
CAS No.: 13733-46-5
M. Wt: 188.226
InChI Key: UMMVSVNWRMJICT-UHFFFAOYSA-N
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Description

“1,4-Dihydro-1,4-methanonaphthalene” also known as “Benzonorbornadiene” is a chemical compound with the molecular formula C11H10 . Another related compound is “1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-” which has the molecular formula C11H12 .


Molecular Structure Analysis

The molecular structure of “1,4-Dihydro-1,4-methanonaphthalene” or “Benzonorbornadiene” is available in various databases . The same applies to "1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-" .


Physical and Chemical Properties Analysis

The molecular weight of “1,4-Dihydro-1,4-methanonaphthalene” is 142.20 and for “1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-” it is 144.2130 .

Scientific Research Applications

Photochemistry

  • The compound shows novel anti-Markovnikov addition properties in photochemistry. Irradiation in acidic methanol leads to unique product formation, highlighting its potential in photochemical reactions (Morrison & Nylund, 1976).

Synthesis of Rigid Phenylalanine Analogues

  • It has been used in synthesizing a rigid phenylalanine analogue, providing insights into stereochemical analyses and conformational rigidity in amino acids (Layton et al., 1984).

Electron Spin Resonance Studies

  • The compound has been studied using Electron Spin Resonance (ESR), demonstrating how the odd electron on the tervalent carbon atom delocalizes into the π system, thereby offering insights into molecular dynamics and electron delocalization (Kawamura et al., 1983).

Cycloaddition Reactions

  • 1,4-Methanonaphthalene-1(2H)-carboxylic acid, 3,4-dihydro- participates in cycloaddition reactions, showing how electron-deficient dienophiles add to its structure. This is significant for the synthesis of complex organic compounds (Halton & Russell, 1991).

Synthesis of Crown Ethers

  • It's utilized in synthesizing bis-methanonaphthalene-fused crown ethers, showcasing its versatility as a foundational material for creating multi-functionalized compounds (Chou et al., 2003).

Chemo- and Stereoselectivity Studies

  • The compound is integral in studying chemo- and stereoselectivity in 1,3-dipolar cycloadditions, aiding in the creation of polycyclic tetrahydrothiophene derivatives (Mlostoń et al., 2003).

Antioxidant Activity Research

  • It has shown significant antioxidant activity, suggesting its potential as a radio-protector. This is particularly important in the context of radiation-induced lipid-peroxidation studies (Mitra et al., 2008; Mitra et al., 2009).

NMR Relaxation Data for Molecular Dynamics

  • Alkyl 1,2,3,4-tetrahydro-1,4-methanonaphthalenes, derivatives of this compound, have been proposed as model compounds for studying the influence of molecular shape on reorientational dynamics in liquids using 13C NMR relaxation data (Gruhlke & Dölle, 1998).

Continuous-Flow Synthesis

  • A continuous-flow process for the synthesis of derivatives of 1,4-methanonaphthalene has been developed, demonstrating its potential for safer and more efficient industrial-scale production (Tan et al., 2019).

Safety and Hazards

Safety Data Sheets (SDS) are available for "1,4-Dihydro-1,4-methanonaphthalene" .

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11(14)12-6-5-8(7-12)9-3-1-2-4-10(9)12/h1-4,8H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMVSVNWRMJICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13733-46-5
Record name tricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid
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